2-Chloropyrimido[1,2-a]benzimidazole
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Overview
Description
2-Chloropyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of pyrimido[1,2-a]benzimidazoles, which have been studied for their biological activity over the last decade .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using a developed synthetic strategy, which allows access to pyrimido[1,2-a]benzimidazole derivatives in high yields . An accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids has also been reported .Molecular Structure Analysis
The molecular structure of 2-Chloropyrimido[1,2-a]benzimidazole is similar to that of other nitrogenous heterocycles, such as azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines .Scientific Research Applications
Pharmacological Use
Pyrimido[1,2-a]benzimidazoles, which include 2-Chloropyrimido[1,2-a]benzimidazole, have been studied for their pharmacological use . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Antiviral Applications
Azoloazines, which are similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance . Non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
Antimicrobial Activity
Benzimidazole, a moiety present in 2-Chloropyrimido[1,2-a]benzimidazole, has been reported to exhibit antimicrobial activity . A novel series of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones was screened for their antimicrobial activity .
Anticancer Activity
Benzimidazole derivatives have been reported to exhibit anticancer activity . This makes 2-Chloropyrimido[1,2-a]benzimidazole a potential candidate for anticancer research.
Antiparasitic Activity
Benzimidazole has been found to greatly benefit in the treatment of parasitic diseases . The discovery of thiabendazole further spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .
Antihypertensive Activity
Benzimidazole derivatives have also been reported to exhibit antihypertensive activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of hypertension.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of inflammatory conditions.
Synthesis of Other Compounds
2-Chloropyrimido[1,2-a]benzimidazole can be used in the synthesis of other compounds. For example, it has been used in the one-step synthesis of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates under catalyst-free conditions .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are structurally similar to 2-chloropyrimido[1,2-a]benzimidazole, have a wide range of biological activities and numerous therapeutic applications in medicine .
Mode of Action
It is known that benzimidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of benzimidazole derivatives can vary widely, depending on the specific derivative .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
properties
IUPAC Name |
2-chloropyrimido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEJWEYLAVZASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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